1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate
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Overview
Description
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H15FO4 and a molecular weight of 218.23 g/mol . It is characterized by the presence of a fluorine atom attached to a cyclobutane ring, which is further substituted with two ethyl ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Esterification: The final step involves the esterification of the cyclobutane ring with ethyl alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester groups facilitate its solubility and transport within biological systems. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate: This compound has a hydroxyl group instead of a fluorine atom, resulting in different reactivity and applications.
Diethyl 3-chlorocyclobutane-1,1-dicarboxylate:
The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
diethyl 3-fluorocyclobutane-1,1-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGNFQDSKPLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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